molecular formula C28H45ClO B303260 3-Chloroergost-22-en-6-one

3-Chloroergost-22-en-6-one

Cat. No.: B303260
M. Wt: 433.1 g/mol
InChI Key: YMHFKAGSCRHVTB-BQYQJAHWSA-N
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Description

3-Chloroergost-22-en-6-one is a chlorinated ergostane-type steroid derivative characterized by a ketone group at position 6, a double bond at position 22, and a chlorine substituent at position 2. Ergostanes are tetracyclic triterpenoids with a steroidal backbone, and modifications such as halogenation or oxidation significantly alter their physicochemical and biological properties. The compound’s structure includes a 28-carbon skeleton (C₂₈H₄₃ClO) with a fused ring system. Crystallographic studies on analogous ergostane derivatives, such as (22E,24R)-3a,5-Cyclo-5a-ergosta-22-en-6-one, reveal that the six-membered rings adopt chair conformations, while five-membered rings exhibit envelope conformations .

Properties

Molecular Formula

C28H45ClO

Molecular Weight

433.1 g/mol

IUPAC Name

3-chloro-17-[(E)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one

InChI

InChI=1S/C28H45ClO/c1-17(2)18(3)7-8-19(4)22-9-10-23-21-16-26(30)25-15-20(29)11-13-28(25,6)24(21)12-14-27(22,23)5/h7-8,17-25H,9-16H2,1-6H3/b8-7+

InChI Key

YMHFKAGSCRHVTB-BQYQJAHWSA-N

SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)Cl)C)C

Isomeric SMILES

CC(C)C(C)/C=C/C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)Cl)C)C

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)Cl)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Ergostane/Campestane Family

The following table highlights key structural differences between 3-Chloroergost-22-en-6-one and related steroidal compounds:

Compound Name Substituents/Functional Groups Double Bond Position Molecular Formula Key Structural Features References
This compound Cl at C3, ketone at C6 C22 C₂₈H₄₃ClO Chlorinated ergostane with 6-keto group
(22S,24R)-22-Hydroxy-ergost-4-en-3-one OH at C22, ketone at C3 C4 C₂₈H₄₄O₂ Hydroxylation at C22; ketone shifted to C3
Cholest-7-en-6-one derivatives Varies (e.g., hydroxyl, acetal) C7 C₂₇H₄₂O₃–C₂₉H₄₆O₆ Cholestane backbone; diverse oxygenation
20-Hydroxyecdysone 20,22-acetonide OH groups at C2, C3, C14, C20, C22 C7 C₂₉H₄₆O₈ Polyhydroxylated with cyclic acetal
Key Observations:

Substituent Position and Type: The chlorine atom at C3 in this compound distinguishes it from hydroxylated analogues like (22S,24R)-22-Hydroxy-ergost-4-en-3-one, which has an OH group at C22 . Halogenation typically enhances lipophilicity and metabolic stability compared to hydroxylation.

Double Bond Location: The C22 double bond in this compound contrasts with C4 or C7 double bonds in other steroids.

Conformational Differences :

  • X-ray data for (22E,24R)-3a,5-Cyclo-5a-ergosta-22-en-6-one shows chair conformations in six-membered rings, a feature likely shared with this compound. In contrast, polyhydroxylated cholestane derivatives may adopt distorted conformations due to steric hindrance from substituents .

Physicochemical and Reactivity Comparisons

  • Lipophilicity : The chlorine atom in this compound increases its logP value compared to hydroxylated analogues, suggesting greater membrane permeability.
  • Stability : The ketone at C6 is less prone to oxidation than hydroxyl groups in compounds like 20-Hydroxyecdysone, which may undergo glycosylation or acetal formation .
  • Synthetic Accessibility : Chlorination at C3 can be achieved via electrophilic substitution, whereas hydroxylation often requires enzymatic or oxidative methods, as seen in ecdysteroid biosynthesis .

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